N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl)-N-isopropylacetamide
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Overview
Description
N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Acetylation: The quinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Alkylation: The acetylated quinoline is further alkylated with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the N-propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or isopropyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinacrine: Another antimalarial drug with a similar structure to quinoline derivatives.
Uniqueness
N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with specific biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
22982-86-1 |
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Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(1-acetyl-6-methyl-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)19(14(4)21)11-17-8-7-16-10-13(3)6-9-18(16)20(17)15(5)22/h6,9-10,12,17H,7-8,11H2,1-5H3 |
InChI Key |
VBLMGOZZZOXCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2)CN(C(C)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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